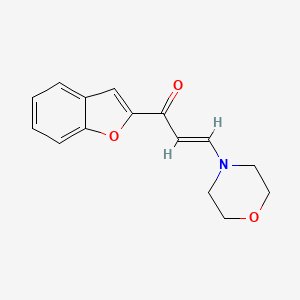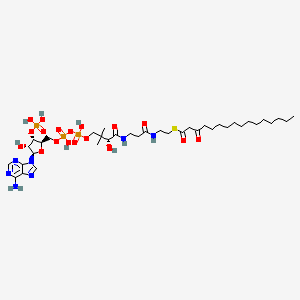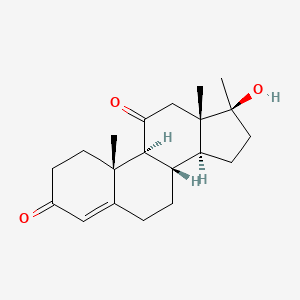
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- is a synthetic steroid compound with the molecular formula C20H28O3. It is known for its role as an androgen, which means it is involved in the development and maintenance of male characteristics by binding to androgen receptors .
Preparation Methods
The synthesis of Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- involves several steps, typically starting from a steroid precursor. The synthetic route often includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Methylation: Addition of a methyl group at the 17alpha position.
Oxidation: Formation of a ketone group at the 3rd and 11th positions.
Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its effects on androgen receptors and related pathways.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other medical conditions.
Industry: Utilized in the synthesis of other steroid compounds and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors, which are proteins that mediate the effects of androgens. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics .
Comparison with Similar Compounds
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- can be compared with other similar compounds such as:
17beta-Hydroxy-17-methylandrost-4-ene-3,11-dione: Similar structure but lacks the 17alpha-methyl group.
17beta-Hydroxy-17-methylandrost-4-ene-3-one: Lacks the ketone group at the 11th position.
The uniqueness of Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- lies in its specific functional groups and their positions, which confer distinct biological activities and chemical properties .
Properties
CAS No. |
5419-48-7 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-15,17,23H,4-9,11H2,1-3H3/t14-,15-,17+,18-,19-,20-/m0/s1 |
InChI Key |
KYLCHXHHSBPYCB-GECNCUIPSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


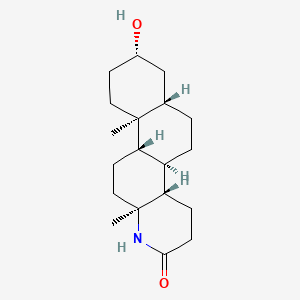
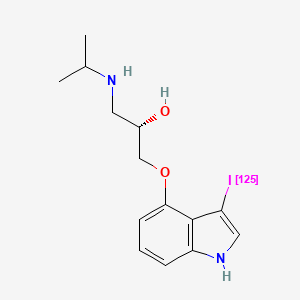
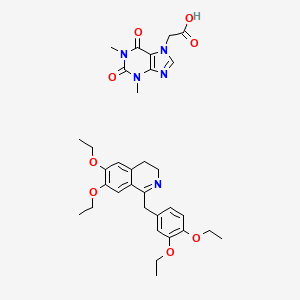

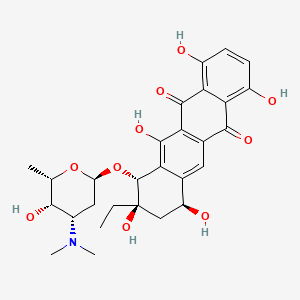

![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
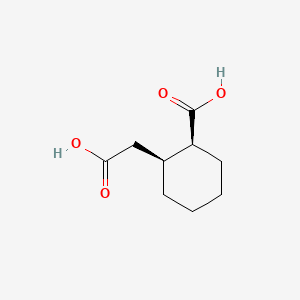
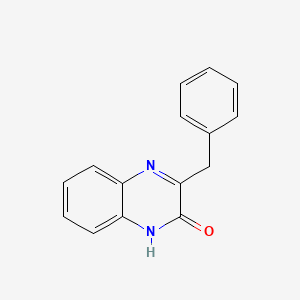
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)
